2-[(3-fluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
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Overview
Description
2-[(3-fluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, along with a fluorophenyl group and a morpholine sulfonyl group
Preparation Methods
The synthesis of 2-[(3-fluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom with a fluorophenyl group using suitable reagents.
Attachment of the morpholine sulfonyl group: This step involves the reaction of the intermediate compound with morpholine sulfonyl chloride under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of advanced techniques such as continuous flow synthesis.
Chemical Reactions Analysis
2-[(3-fluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(3-fluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[(3-fluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[(3-fluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar triazole-pyridine scaffold and are studied for their potential as CDK2 inhibitors.
Triazolo[4,3-a]pyrazine derivatives: These compounds have a similar triazole ring structure and are investigated for their antibacterial activity.
Triazole-pyrimidine derivatives: These compounds are studied for their neuroprotective activities and receptor selectivity.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]-6-morpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O4S/c18-14-3-1-2-13(10-14)11-22-17(23)21-12-15(4-5-16(21)19-22)27(24,25)20-6-8-26-9-7-20/h1-5,10,12H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQSIEHFOIWGKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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